
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly interesting due to its ability to act as a ligand, facilitating the formation of complexes with metal ions, which has significant implications in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dodecylamine with a suitable precursor such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as Zn²⁺, Mg²⁺, and Pb²⁺.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., zinc chloride, magnesium sulfate) and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions are metal-ligand complexes, which have various applications in catalysis and material science .
Aplicaciones Científicas De Investigación
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential to facilitate the transport of metal ions across biological membranes.
Industry: Utilized in the development of sensors and separation processes.
Mecanismo De Acción
The mechanism by which 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the compound’s structure act as donor sites, coordinating with metal ions to form stable chelates. This complexation process is crucial for its applications in catalysis, sensing, and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but with benzyl groups instead of dodecyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Lacks the dodecyl groups, making it less hydrophobic.
Uniqueness
7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long dodecyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property makes it particularly useful in applications involving biological systems and drug delivery .
Propiedades
Número CAS |
6504-40-1 |
|---|---|
Fórmula molecular |
C36H74N2O4 |
Peso molecular |
599.0 g/mol |
Nombre IUPAC |
7,16-didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C36H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-29-39-33-35-41-31-27-38(28-32-42-36-34-40-30-26-37)24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
FMQANVLYPUOEDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



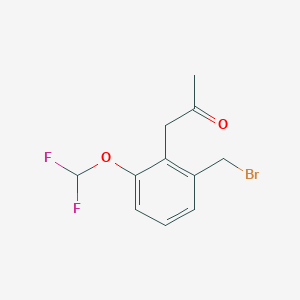


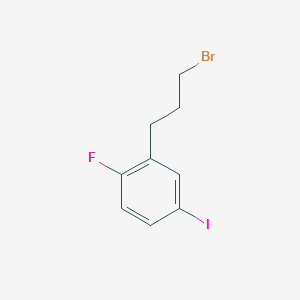
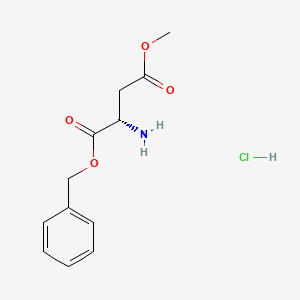
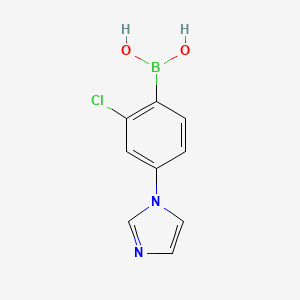

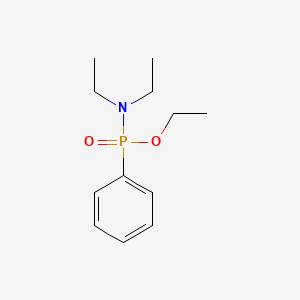



![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)

